REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([CH:18]=O)=[CH:15][CH:16]=3)[C:11](=[O:20])[C:10]([C:21]([NH2:23])=[O:22])=[CH:9]2)=[CH:4][CH:3]=1.[CH3:24][C@H:25]1[O:30][C@@H:29]([CH3:31])[CH2:28][NH:27][CH2:26]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCl>[CH3:24][C@H:25]1[CH2:26][N:27]([CH2:18][C:14]2[CH:13]=[C:12]3[C:17](=[CH:16][CH:15]=2)[N:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH:9]=[C:10]([C:21]([NH2:23])=[O:22])[C:11]3=[O:20])[CH2:28][C@@H:29]([CH3:31])[O:30]1 |f:3.4|
|
Name
|
compound G
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C=C(C(C2=CC(=CC=C12)C=O)=O)C(=O)N
|
Name
|
cis-2,6-dimethylmorpholine
|
Quantity
|
5 μL
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CNC[C@@H](O1)C
|
Name
|
|
Quantity
|
4.6 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10.2 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by reverse phase HPLC
|
Reaction Time |
16 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C[C@@H]1O[C@@H](CN(C1)CC=1C=C2C(C(=CN(C2=CC1)C1=CC=C(C=C1)F)C(=O)N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |